molecular formula C24H27NOS B14080300 (S)-4-(Methylthio)-2-(tritylamino)butan-1-ol

(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol

Cat. No.: B14080300
M. Wt: 377.5 g/mol
InChI Key: QIBSCRCMFHKSNB-QHCPKHFHSA-N
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Description

1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- (9CI) is a chiral compound with a complex structure that includes a butanol backbone, a methylthio group, and a triphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves multiple steps, starting with the preparation of the butanol backbone. The introduction of the methylthio group can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylthio group. The triphenylmethylamino group is typically introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry is maintained throughout the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The butanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol group can yield butanal or butanoic acid, while substitution of the methylthio group can result in the formation of various substituted butanol derivatives.

Scientific Research Applications

1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A simple alcohol with a butanol backbone.

    4-(Methylthio)butanol: Contains a methylthio group but lacks the triphenylmethylamino group.

    Triphenylmethylamine: Contains the triphenylmethylamino group but lacks the butanol backbone.

Uniqueness

1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to its combination of functional groups and chiral nature, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27NOS

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(tritylamino)butan-1-ol

InChI

InChI=1S/C24H27NOS/c1-27-18-17-23(19-26)25-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,25-26H,17-19H2,1H3/t23-/m0/s1

InChI Key

QIBSCRCMFHKSNB-QHCPKHFHSA-N

Isomeric SMILES

CSCC[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CSCCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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